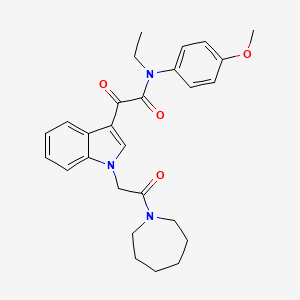

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

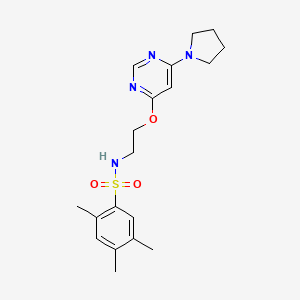

The compound is a complex organic molecule that contains an azepane ring, an indole ring, and a 4-methoxyphenyl group. Azepane is a seven-membered heterocyclic compound containing nitrogen. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 4-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring introduces a cyclic amine into the structure, while the indole and 4-methoxyphenyl groups introduce aromaticity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azepane ring, the indole ring, and the 4-methoxyphenyl group. The nitrogen in the azepane ring could act as a nucleophile in reactions. The indole ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the azepane, indole, and 4-methoxyphenyl groups .Wissenschaftliche Forschungsanwendungen

Antioxidant and Neuroprotective Potential

Research has shown the potential of compounds structurally related to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide in neuroprotection and antioxidation. A study by Pachón-Angona et al. (2019) synthesized and evaluated various compounds, finding potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress in SH-SY5Y cells. This suggests a promising role in treating pathologies associated with oxidative stress, such as neurodegenerative diseases (Pachón-Angona et al., 2019).

Antimicrobial Properties

Compounds similar to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide have demonstrated antimicrobial activities. Debnath and Ganguly (2015) synthesized a series of derivatives that showed significant antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Cannabinoid Receptor Affinity

A study by Moldovan et al. (2017) on a series of indol-3-yl-oxoacetamides, closely related to the chemical , revealed that one of the fluorinated derivatives was a potent and selective ligand for the cannabinoid receptor type 2 (CB2). This highlights the potential application in targeting CB2 for therapeutic purposes (Moldovan et al., 2017).

Photophysical Properties for Sensing and Optoelectronic Applications

The photophysical properties of certain indole derivatives have been studied for potential applications in sensing and optoelectronics. Bozkurt and Doğan (2018) investigated a 4-aza-indole derivative, finding reverse solvatochromism behavior and high quantum yield, suggesting its use as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Anti-Inflammatory and Analgesic Potential

Research has also explored the anti-inflammatory and analgesic properties of related compounds. Bhandari et al. (2010) designed and tested hybrid molecules with reduced gastrointestinal ulcerogenicity, significant anti-inflammatory, and analgesic properties, offering potential for safer NSAID alternatives (Bhandari et al., 2010).

Wirkmechanismus

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The presence of the azepane ring, the indole ring, and the 4-methoxyphenyl group could influence these interactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-3-30(20-12-14-21(34-2)15-13-20)27(33)26(32)23-18-29(24-11-7-6-10-22(23)24)19-25(31)28-16-8-4-5-9-17-28/h6-7,10-15,18H,3-5,8-9,16-17,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGCSYHQPAGQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)

![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)

![2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2387064.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)